molecular formula C5H15N2O4P B1218520 Glufosinate-ammonium CAS No. 73777-50-1

Glufosinate-ammonium

Cat. No. B1218520
CAS RN: 73777-50-1
M. Wt: 198.16 g/mol
InChI Key: ZBMRKNMTMPPMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glufosinate-ammonium, also known as Glufosinate-ammonium, is a useful research compound. Its molecular formula is C5H15N2O4P and its molecular weight is 198.16 g/mol. The purity is usually 95%.
The exact mass of the compound Glufosinate-ammonium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.91 mwater solubility 1370 g/l (+/- 11%)in organic solvents at 20 °c, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014in water, 1,370 g/l @ 22 °c. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Glufosinate-ammonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glufosinate-ammonium including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73777-50-1

Product Name

Glufosinate-ammonium

Molecular Formula

C5H15N2O4P

Molecular Weight

198.16 g/mol

IUPAC Name

azanium;2-amino-4-[hydroxy(methyl)phosphoryl]butanoate

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3

InChI Key

ZBMRKNMTMPPMMK-UHFFFAOYSA-N

SMILES

CP(=O)(CCC(C(=O)[O-])N)O.[NH4+]

Canonical SMILES

CP(=O)(CCC(C(=O)[O-])N)O.[NH4+]

Color/Form

White to light yellow crystalline powde

density

1.4 g/ml at 20 °C

melting_point

215.0 °C
215 °C

Other CAS RN

77182-82-2

Pictograms

Irritant; Health Hazard

Related CAS

51276-47-2 (Parent)

shelf_life

Stable /with exposure to/ light.

solubility

6.91 M
Water solubility 1370 g/l (+/- 11%)
In organic solvents at 20 °C, g/100 ml: acetone = 0.016, toluene = 0.014, n-hexane = 0.02, ethanol = 0.065, ethyl acetate = 0.014
In water, 1,370 g/l @ 22 °C

synonyms

2-amino-4-methylphosphinobutyric acid
ammonium glufosinate
ammonium-DL-homoalanine-4-yl(methyl)-phosphinate
Basta
DL-glufosinate
glufosinate
glufosinate ammonium
glufosinate-ammonium
glufosinate-P
phosphinothricin
phosphinothricin hydrochloride
phosphinothricin hydrochloride, (S)-isomer
phosphinothricin, (S)-isomer
phosphinothricin, barium (1:1) salt, (+-)-isomer
phosphinothricin, calcium (2:1) salt, (S)-isomer
phosphinothricin, copper (+2) salt
phosphinothricin, diammonium salt
phosphinothricin, dipotassium salt, (S)-isomer
phosphinothricin, disodium salt
phosphinothricin, disodium salt, (S)-isomer
phosphinothricin, monoammonium salt
phosphinothricin, monoammonium salt, (S)-isomer
phosphinothricin, monopotassium salt, (S)-isomer
phosphinothricin, monosodium salt
phosphinothricin, monosodium salt, (S)-isomer
phosphinothricin, sodium salt, (S)-isome

Origin of Product

United States

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